4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Description
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (CAS: 934365-16-9) is a boronate ester-functionalized benzothiadiazole derivative. Its molecular formula is C₁₈H₂₆B₂N₂O₄S, with a molecular weight of 388.10 g/mol . The compound features a benzothiadiazole core substituted at the 4,7-positions with pinacol boronate ester groups, making it a key monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules .
Properties
IUPAC Name |
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWADSHFLSDMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675343 | |
| Record name | 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934365-16-9 | |
| Record name | 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Action Environment
Environmental factors play a crucial role:
- pH variations affect compound stability and solubility. Heat or cold may impact its efficacy. Oxidation susceptibility depends on oxygen exposure. Photodegradation can occur.
Its intricate dance with cellular components awaits deeper exploration! 🌟
Biological Activity
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (CAS Number: 934365-16-9) is a compound that belongs to the class of benzothiadiazoles and is notable for its boronic acid derivatives. This compound has garnered interest in various fields including organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities.
- Molecular Formula : C₁₈H₂₆B₂N₂O₄S
- Molecular Weight : 388.10 g/mol
- Melting Point : 214 °C
- Purity : ≥95.0% (by GC) .
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through its boron-containing moieties. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is a crucial aspect of their mechanism in biological systems. This property enables them to modulate the activity of enzymes and receptors.
Anticancer Activity
Recent studies have indicated that benzothiadiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction. For instance:
- Study Findings : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its efficacy against various bacterial strains has been documented:
- Case Study : In vitro assays revealed that the compound inhibited the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Research Findings : Experimental models have shown that it can reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
One of the primary applications of this compound is in the field of organic photovoltaics. It serves as a building block for the synthesis of donor materials in OPV devices. The incorporation of benzothiadiazole units enhances light absorption and charge transport properties, leading to improved power conversion efficiencies (PCE) in solar cells. For instance, research indicates that polymers derived from this compound can achieve PCEs exceeding 6% when incorporated into device architectures .
Organic Field Effect Transistors (OFETs)
The compound is also utilized in the development of organic field-effect transistors. Its boron-containing moieties facilitate charge carrier mobility and stability within the active layers of OFETs. Studies have demonstrated that devices fabricated with derivatives of this compound exhibit enhanced electrical performance and operational stability .
Material Science
Synthesis of Boronic Esters
The compound acts as a versatile reagent in organic synthesis, particularly in the formation of boronic esters through borylation reactions. It can be used to functionalize various substrates under mild conditions in the presence of transition metal catalysts . This property is beneficial for creating complex organic molecules with specific functionalities.
Polymer Chemistry
In polymer chemistry, 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole is employed as a monomer for synthesizing low-bandgap polymers. These polymers can be utilized in applications such as light-emitting diodes (OLEDs) and sensors due to their excellent photophysical properties .
Case Studies
Comparison with Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole
Structure : Benzothiadiazole core with bromine substituents at 4,7-positions.
Molecular Weight : ~312.89 g/mol (calculated).
Key Differences :
4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)
Structure : Benzothiadiazole core with thienyl groups at 4,7-positions.
Molecular Weight : ~292.34 g/mol (calculated).
Research Findings :
4,7-Bis(8-bromonaphthalen-1-yl)-2,1,3-benzothiadiazole
Structure : Benzothiadiazole core with brominated naphthalene substituents.
Molecular Weight : ~502.09 g/mol (calculated).
Key Contrast :
- The brominated naphthalene derivative is a synthon for creating π-extended systems, whereas the boronate variant simplifies copolymerization via Suzuki reactions .
Preparation Methods
General Synthetic Strategy
Method Summary:
- Step 1: Cleavage of pinacolboronate intermediates with concentrated HCl under microwave heating (~180 °C for 10 min)
- Step 2: Addition of hexahydroxytriphenylene to form the COF framework via boronate ester formation
- Advantages: Rapid synthesis (40 minutes total), high surface area materials with controlled pore size (~4 nm)
- Application: Useful for preparing boronate ester-functionalized benzothiadiazole derivatives as intermediates for COF assembly
While this method is more specialized for material synthesis, it demonstrates the versatility of pinacol boronate esters in advanced synthetic applications.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Pd-Catalyzed Miyaura Borylation | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(OAc)2, B2pin2, tricyclohexylphosphine | 80 °C, 24 h, inert atmosphere | ~74 | Classical, reliable, widely used |
| Ir-Catalyzed C–H Borylation | 2,1,3-Benzothiadiazole derivatives | [Ir(OMe)(COD)]2, B2pin2 | 80–100 °C, inert atmosphere | Up to 86 | Regioselective, avoids halogenated precursors |
| Microwave-Assisted Transesterification | Pinacolboronate intermediates | Concentrated HCl, hexahydroxytriphenylene | 180 °C, 10 min microwave | N/A | Specialized for COF synthesis |
Q & A
Q. What are the standard synthetic routes for preparing 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole?
The compound is typically synthesized via Suzuki-Miyaura coupling reactions. A common approach involves reacting 4,7-dibromo-2,1,3-benzothiadiazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in a solvent like dioxane or THF at elevated temperatures (80–100°C) . Reaction progress is monitored via TLC or NMR, and purification is achieved via column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry, catalyst loading, and inert atmosphere conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms the presence of pinacol boronate groups (characteristic peaks at ~1.3 ppm for methyl groups) and aromatic protons from the benzothiadiazole core.
- FT-IR : Identifies B-O stretches (~1350–1400 cm⁻¹) and C-N/C-S bonds in the benzothiadiazole ring.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves crystal packing and confirms regioselectivity in the boronate substitution .
Q. What are the solubility and stability considerations for this compound?
The compound is soluble in common organic solvents (THF, DCM, toluene) but hydrolytically sensitive. Storage under inert gas (N₂/Ar) at –20°C in anhydrous conditions is recommended. Prolonged exposure to moisture leads to boronate ester hydrolysis, detectable via NMR (disappearance of B-O peaks) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties?
DFT calculations (e.g., B3LYP/6-31G*) are used to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict absorption spectra. Exact exchange terms in hybrid functionals improve accuracy for charge-transfer systems like benzothiadiazole derivatives . For example, HOMO localization on the benzothiadiazole and LUMO on the boronate groups suggests intramolecular charge transfer, critical for optoelectronic applications.
Q. What experimental strategies address low yields in cross-coupling reactions involving this compound?
Yield inconsistencies often arise from competing protodeboronation or catalyst deactivation. Mitigation strategies include:
- Using pre-activated Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
- Optimizing solvent polarity (e.g., toluene for better stabilization of intermediates).
- Adding scavengers (e.g., molecular sieves) to sequester water . Parallel screening via high-throughput experimentation (HTE) can identify optimal conditions.
Q. How does the compound’s mechanical flexibility impact its optoelectronic performance?
Single crystals of related benzothiadiazole derivatives exhibit elastic bending due to slip-stacked J-aggregates, enabling reversible fluorescence changes under stress. This property is probed via:
Q. What role does this compound play in polymer solar cells (PSCs)?
As an electron-deficient building block, it enhances charge separation in donor-acceptor copolymers (e.g., with thiophene donors). Device optimization involves:
Q. How to resolve discrepancies between experimental and computational absorption spectra?
Discrepancies arise from solvent effects or aggregation states not modeled in DFT. Solutions include:
- Time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM for THF).
- Experimental correction : Measuring solid-state spectra (e.g., thin films) for direct comparison.
- Vibronic coupling analysis : Incorporates Franck-Condon progression to match peak shapes .
Data Contradiction Analysis
Q. Conflicting reports on charge mobility in thin films: How to reconcile?
Variations arise from processing conditions (e.g., annealing temperature, solvent vapor treatment). Systematic studies using:
Q. Divergent catalytic outcomes in Suzuki couplings: What factors dominate?
Competing side reactions (e.g., homocoupling) depend on:
- Oxidative addition efficiency : Pd(0) vs. Pd(II) precatalysts.
- Base strength : Strong bases (e.g., K₂CO₃) may deprotect boronate esters.
- Substrate pre-activation : Sonication or microwave-assisted heating improves reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 2–5 mol% | ≥80% with 5 mol% |
| Temperature | 80–100°C | <70% at 60°C |
| Solvent | Toluene/THF | Toluene: +15% |
| Reaction Time | 12–24 h | Prolonged → degradation |
Q. Table 2. DFT vs. Experimental Absorption Peaks
| Method | λ_max (nm) | Deviation |
|---|---|---|
| B3LYP/6-31G* (gas) | 420 | +40 nm |
| TD-DFT/PCM (THF) | 385 | +5 nm |
| Experimental (solution) | 380 | – |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
